

Introduction: The Power of Bifunctional Chiral Intermediates

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (S)-4-Tosyloxy-1,2-epoxybutane

CAS No.: 91111-12-5

Cat. No.: B1610429

[Get Quote](#)

(S)-4-Tosyloxy-1,2-epoxybutane is a specialized chiral building block designed for complex organic synthesis. Its value lies in its bifunctional nature, incorporating two highly reactive sites within a single, stereochemically defined C4 backbone:

- An (S)-configured epoxide: A strained three-membered ring that is an excellent electrophile for stereospecific ring-opening reactions.
- A tosylate group: An outstanding leaving group, readily displaced by a wide range of nucleophiles via S_N2 reactions.

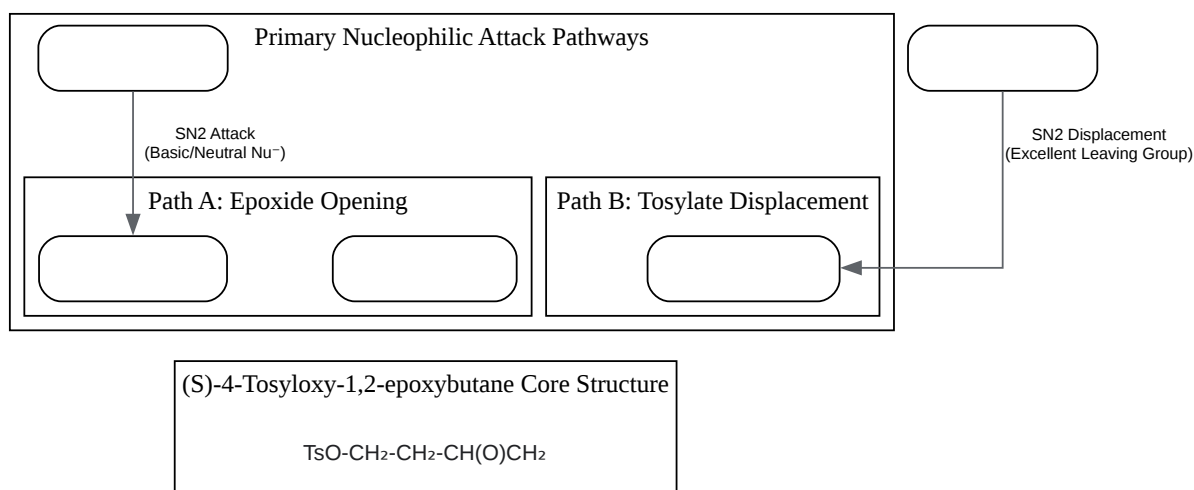
This combination allows for sequential, regioselective, and stereocontrolled introduction of new functionalities, making it a powerful tool in the construction of complex target molecules, particularly active pharmaceutical ingredients (APIs). Chiral building blocks are essential in modern drug development, as the biological activity of a drug often resides in a single enantiomer.^[1]

Core Reactivity: A Tale of Two Electrophilic Sites

The synthetic utility of this reagent stems from the ability to selectively target one of its two electrophilic sites. The choice of nucleophile, catalyst, and reaction conditions dictates the outcome.

- Epoxide Ring-Opening: Under basic or nucleophilic conditions, the reaction typically proceeds via an S_N2 mechanism at the least sterically hindered carbon of the epoxide (C1).^[2] Acidic conditions can also be used, which may alter the regioselectivity of the attack.^[3]
- Tosylate Displacement: The tosylate group is attached to a primary carbon (C4), making it an ideal substrate for S_N2 displacement by a nucleophile. The tosylate anion is a highly stable leaving group due to charge delocalization, making this a very favorable process.^[4]

This dual reactivity enables chemists to perform a "one-two punch" synthesis, where one functional group is reacted, followed by a subsequent reaction at the other site.



[Click to download full resolution via product page](#)

Caption: Dual electrophilic sites on the **(S)-4-Tosyloxy-1,2-epoxybutane** backbone.

Physicochemical Properties and Safety Profile

Specific experimental data for **(S)-4-Tosyloxy-1,2-epoxybutane** is limited. The tables below provide data for the analogous (S)-Glycidyl tosylate and the parent C4 structure, 1,2-Epoxybutane, to provide a well-founded estimation of properties and handling requirements.

Physicochemical Data Comparison

Property	(2S)-(+)-Glycidyl Tosylate (Analogue)	1,2-Epoxybutane (Parent Structure)
CAS Number	70987-78-9[5]	106-88-7[6]
Molecular Formula	C ₁₀ H ₁₂ O ₄ S[5]	C ₄ H ₈ O[6]
Molecular Weight	228.26 g/mol [5]	72.11 g/mol [6]
Appearance	White to off-white crystalline powder[5]	Colorless liquid[7]
Melting Point	45-48 °C[5]	-150 °C[6]
Boiling Point	Not available	63 °C[6]
Storage Temp.	2-8 °C	2-30°C (Flammable)

Safety and Handling Information

This class of compounds should be handled with extreme care by trained professionals in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE).

Hazard Category	(2S)-(+)-Glycidyl Tosylate (Analogue)	1,2-Epoxybutane (Parent Structure)
Signal Word	Danger	Danger[6]
Pictograms	GHS08 (Health Hazard), GHS05 (Corrosion), GHS09 (Environmental Hazard)	GHS02 (Flammable), GHS07 (Exclamation Mark), GHS08 (Health Hazard)[6]
Hazard Statements	H317, H318, H341, H350, H411	H225, H302, H312, H315, H319, H332, H335, H351[6]
Key Hazards	May cause an allergic skin reaction, Causes serious eye damage, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life with long-lasting effects.	Highly flammable liquid and vapor, Harmful if swallowed, in contact with skin or if inhaled, Causes skin and serious eye irritation, May cause respiratory irritation, Suspected of causing cancer.[6]
PPE	Eyeshields, faceshield, chemical-resistant gloves, P3 respirator cartridges.	Protective gloves, eye protection, flame-retardant clothing.
Storage	Store at 2-8°C in a dry, well-ventilated place.	Store in a well-ventilated place. Keep cool. Keep away from ignition sources.[8]

Synthesis: An Analogous, Validated Protocol

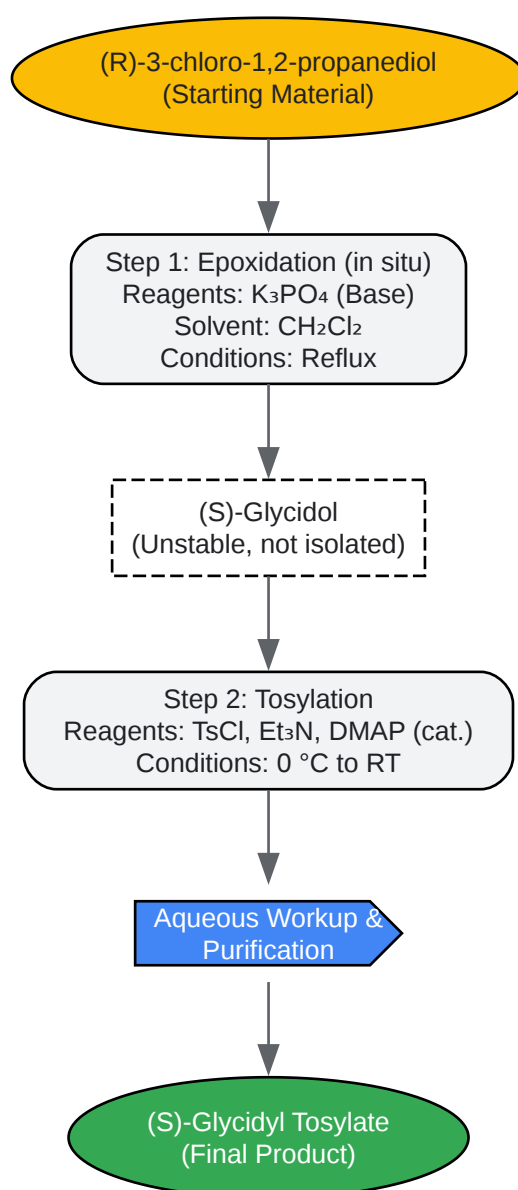
A robust and scalable synthesis for this class of molecules involves a two-step, one-pot process starting from a chiral chlorodiol. The synthesis of (S)-glycidyl tosylate from (R)-3-chloro-1,2-propanediol serves as an excellent model.[9] A similar pathway would be employed for the target C4 compound, likely starting from (S)-4-chloro-1,2-butanediol.

Causality Behind Experimental Choices:

- One-Pot Procedure: The intermediate glycidol is unstable and prone to dimerization.[9] Generating it in situ and immediately reacting it with p-toluenesulfonyl chloride without

isolation maximizes yield and purity.

- **Base Selection:** A strong, non-nucleophilic base like potassium phosphate is used to drive the initial epoxide formation (intramolecular Williamson ether synthesis). A tertiary amine base (e.g., triethylamine) is then used to neutralize the HCl generated during the tosylation step.[9]
- **Catalyst:** A nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is often added to accelerate the tosylation reaction.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of (S)-Glycidyl Tosylate.

Experimental Protocol: Synthesis of (S)-Glycidyl Tosylate

(Adapted from U.S. Patent US20070265458A1)[9]

- **Vessel Setup:** Charge a reaction vessel with (R)-3-chloro-1,2-propanediol (1.0 eq) and methylene chloride (approx. 6 volumes).
- **Epoxidation:** Add tribasic potassium phosphate (K_3PO_4) (approx. 2.5 eq). Heat the mixture to reflux and stir for 3-4 hours, monitoring by TLC for the consumption of starting material.
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath.
- **Tosylation:** To the cooled slurry, add triethylamine (approx. 1.1 eq), 4-(dimethylamino)pyridine (DMAP, catalytic amount), and then portion-wise add p-toluenesulfonyl chloride (TsCl, approx. 1.05 eq), maintaining the temperature below 5 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- **Workup:** Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated $NaHCO_3$ solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography to yield pure (S)-glycidyl tosylate.

Applications in Pharmaceutical Synthesis

The primary application of chiral epoxy-sulfonates is as key intermediates in the synthesis of enantiomerically pure pharmaceuticals. The defined stereocenter and dual reactivity allow for the precise construction of complex molecular frameworks.

Case Study: Synthesis of Landiolol (using (S)-Glycidyl Tosylate)

Landiolol is an ultra-short-acting, cardioselective beta-blocker.^[10] Its synthesis provides a perfect example of how these building blocks are used. While some routes use (S)-glycidyl nosylate (a nitro-substituted analogue), the principle is identical.^[11] A key step involves the nucleophilic attack of a substituted phenol onto the epoxide, followed by reaction with an amine.

The reaction of a phenol with (S)-glycidyl nosylate proceeds via nucleophilic attack at the terminal carbon of the epoxide, driven by a base like potassium carbonate. This opens the epoxide to form a glycidyl ether intermediate, which retains the crucial stereocenter and is primed for the next reaction step.^[10]

Conclusion

(S)-4-Tosyloxy-1,2-epoxybutane represents a highly valuable, albeit sparsely documented, class of C4 chiral building blocks. By understanding its core reactivity through well-characterized analogues like (S)-glycidyl tosylate, researchers can confidently design synthetic routes that leverage its dual electrophilic nature. Its ability to facilitate stereocontrolled C-O and C-Nucleophile bond formation makes it a powerful asset for constructing complex, high-value molecules in pharmaceutical and agrochemical research. Proper adherence to safety protocols is paramount when handling these potent alkylating agents.

References

- Google Patents. (2017). EP2687521B1 - "Process for the enantioselective synthesis of landiolol".
- RSC Publishing. (2023). Facile synthesis of a C4-symmetrical inherently chiral calix^[11]arene. [\[Link\]](#)
- Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [\[Link\]](#)
- ResearchGate. (2006). Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-chloro-1, 2-propanediol. [\[Link\]](#)
- Wikipedia. 1,2-Epoxybutane. [\[Link\]](#)
- Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [\[Link\]](#)

- Jack Westin. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. [[Link](#)]
- National Center for Biotechnology Information. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [[Link](#)]
- Google Patents. (2007).
- Google Patents. (2012). KR20120100823A - Process for the enantioselective synthesis of landiolol.
- Google Patents. (2018). KR101862824B1 - Process for the enantioselective synthesis of landiolol.
- SciELO. (2017, January 12). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. [[Link](#)]
- Google Patents. (2007). CN101012217A - Method of synthesizing landiolol hydrochloride.
- Cheméo. Chemical Properties of (2S)-Glycidyl tosylate (CAS 70987-78-9). [[Link](#)]
- RSC Publishing. (2014). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. [[Link](#)]
- Chemos GmbH & Co.KG. (2022, October 26). Safety Data Sheet: Glycidyl ether. [[Link](#)]
- OECD SIDS. (2000, November 10). 1,2-EPOXYBUTANE CAS N°.: 106-88-7. [[Link](#)]
- ResearchGate. Synthesis diagram for nucleophilic displacement (S N 2) of tosylate group.... [[Link](#)]
- Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [[Link](#)]
- PMC. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Chiral Building Blocks Selection - Enamine \[enamine.net\]](#)
- [2. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- [3. chem.libretexts.org \[chem.libretexts.org\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [5. chemimpex.com \[chemimpex.com\]](#)
- [6. 1,2-Epoxybutane - Wikipedia \[en.wikipedia.org\]](#)
- [7. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [8. fishersci.it \[fishersci.it\]](#)
- [9. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents \[patents.google.com\]](#)
- [10. Synthesis and Applications of \(S\)-\(+\)-Glycidyl nosylate_Chemicalbook \[chemicalbook.com\]](#)
- [11. EP2687521B1 - "Process for the enantioselective synthesis of landiolol" - Google Patents \[patents.google.com\]](#)
- To cite this document: BenchChem. [Introduction: The Power of Bifunctional Chiral Intermediates]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1610429/docs#introduction-the-power-of-bifunctional-chiral-intermediates\]](https://www.benchchem.com/product/b1610429/docs#introduction-the-power-of-bifunctional-chiral-intermediates)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)